molecular formula C18H26N2O4S B6542778 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide CAS No. 1060255-72-2

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide

Cat. No.: B6542778
CAS No.: 1060255-72-2
M. Wt: 366.5 g/mol
InChI Key: IQXUOQOTACZFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide is a sulfonamide derivative characterized by a cyclohexanesulfonamide group linked to a para-substituted phenyl ring. The phenyl group is further functionalized with a 2-(morpholin-4-yl)-2-oxoethyl side chain. This structure combines a sulfonamide moiety—a common pharmacophore in medicinal chemistry—with a morpholine ring, which often enhances solubility and bioavailability.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(20-10-12-24-13-11-20)14-15-6-8-16(9-7-15)19-25(22,23)17-4-2-1-3-5-17/h6-9,17,19H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXUOQOTACZFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 306.37 g/mol

This structure includes a morpholine ring, which is known for its ability to interact with biological targets, enhancing the compound's pharmacological profile.

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The compound exhibits its effects primarily through:

  • Cell Cycle Arrest : It has been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells.
  • Microtubule Disruption : The compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and resulting in cytoskeletal destabilization, which is crucial for cell division.

In Vitro Studies

In a study evaluating the antiproliferative effects on multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), the following results were observed:

CompoundIC50 (μM)Cell LineMechanism
This compound0.5HT-29Microtubule disruption
This compound0.7M21Cell cycle arrest
This compound0.6MCF7Apoptosis induction

These findings suggest that the compound is effective at low concentrations, indicating high potency against these cancer types.

Study 1: Chick Chorioallantoic Membrane Assay

In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that this compound significantly inhibited angiogenesis and tumor growth. The results indicated that this compound could effectively reduce tumor size comparable to established chemotherapeutics like combretastatin A-4 (CA-4).

Study 2: Resistance Mechanisms

Another important aspect of this compound's evaluation involved its efficacy against chemoresistant cancer cells. The compound maintained its antiproliferative activity in cell lines resistant to traditional chemotherapy agents such as paclitaxel and vinblastine, suggesting a unique mechanism that bypasses common resistance pathways associated with P-glycoprotein overexpression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of Target Compound:
  • Cyclohexyl group : Contributes to lipophilicity and conformational flexibility.
  • Morpholine-oxoethyl side chain : Enhances solubility and may modulate receptor binding.
Comparative Compounds:

Benzimidazole Derivatives () :

  • Example : N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-methoxyacetohydrazide (BF).
  • Structural Differences : Replaces morpholine with benzimidazole, introducing aromaticity and hydrogen-bonding imidazole NH groups.
  • Bioactivity : Exhibits anti-convulsant properties, suggesting sulfonamide and aromatic systems are critical for CNS activity .

N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide (): Structural Differences: Incorporates a thiophene ring and nitroanilino group instead of morpholine-oxoethyl chain. Physicochemical Properties: Intramolecular N-H⋯O hydrogen bonding and crystal packing influenced by sulfonamide and nitro groups .

2-[N-(3-Methoxypropyl)-2-phenylethenesulfonamido]-N-[4-(morpholin-4-yl)phenyl]acetamide () :

  • Structural Overlap : Shares the morpholinylphenyl group but includes a methoxypropyl-phenylethenesulfonamide chain.
  • Molecular Weight : 473.60 g/mol (vs. target compound’s ~423.52 g/mol*), indicating higher complexity .

*Calculated based on formula: C₁₉H₂₆N₂O₄S.

Bioactivity and Therapeutic Potential

  • Anti-Convulsant Activity : Benzimidazole derivatives () highlight the role of sulfonamide-aromatic hybrids in CNS disorders .
  • CB2 Receptor Modulation : ’s compound targets CB2 receptors, suggesting sulfonamide-thiophene systems may have anti-inflammatory or neuroprotective applications .
  • Solubility and Bioavailability : Morpholine-containing compounds (e.g., ) often exhibit improved pharmacokinetics due to the morpholine’s polarity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity
Target Compound C₁₉H₂₆N₂O₄S 423.52* Cyclohexanesulfonamide, morpholine Not reported
N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}... (BF) C₁₈H₁₈N₄O₃ 362.37 Benzimidazole, methoxy Anti-convulsant
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide C₁₇H₂₁N₃O₄S₂ 403.49 Thiophene, nitroanilino CB2 receptor ligand
2-[N-(3-Methoxypropyl)-2-phenylethenesulfonamido]-... C₂₄H₃₁N₃O₅S 473.60 Morpholinylphenyl, methoxypropyl Not reported

*Calculated value.

Table 2: Spectroscopic Data Highlights

Compound Type ¹H NMR (δ ppm) FTIR (cm⁻¹) HPLC Retention Time (min)
Target Compound Not reported Not reported Not reported
Benzimidazole Derivative (BF) 10.2 (s, NH), 7.8–7.2 (m, aromatic) 1680 (C=O), 1590 (C=N) ~12.0 (estimated)
Compound 2.5 (s, CH₃), 7.3–7.8 (m, aromatic) 1730 (C=O), 1150 (S=O) 11.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.